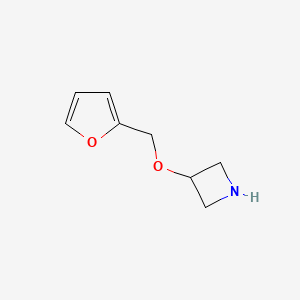

3-(Furan-2-ylmethoxy)azetidine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H11NO2 |

|---|---|

Molecular Weight |

153.18 g/mol |

IUPAC Name |

3-(furan-2-ylmethoxy)azetidine |

InChI |

InChI=1S/C8H11NO2/c1-2-7(10-3-1)6-11-8-4-9-5-8/h1-3,8-9H,4-6H2 |

InChI Key |

WVHUJMXPKOCLDE-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CN1)OCC2=CC=CO2 |

Origin of Product |

United States |

Synthetic Methodologies for 3 Furan 2 Ylmethoxy Azetidine and Analogues

Foundational Approaches to Azetidine (B1206935) Ring Synthesis

The inherent ring strain of azetidines necessitates specific synthetic strategies to overcome the activation barrier for their formation. Several classical and modern methods have been developed for the construction of the core azetidine ring.

Cyclization Strategies for Azetidine Ring Formation

Intramolecular cyclization is a common and effective method for forming the azetidine ring. This typically involves the formation of a carbon-nitrogen bond through nucleophilic substitution. A prevalent strategy is the cyclization of γ-amino alcohols or their derivatives, such as γ-haloamines. For instance, primary amines can react with 1,3-dielectrophiles in a double SN2 reaction to yield azetidines. While effective, this method can sometimes be hampered by polymerization and elimination side reactions, leading to lower yields. The use of microwave technology has been shown to improve the efficiency of such cyclizations.

Palladium-catalyzed intramolecular C-H amination has also emerged as a powerful tool for synthesizing functionalized azetidines. This method allows for the formation of the azetidine ring from readily available amine precursors under relatively mild conditions.

| Cyclization Strategy | Starting Materials | Key Features | Potential Limitations |

| Double SN2 Displacement | Primary amines and 1,3-dielectrophiles (e.g., 2,4-dibromobutyrates) | Well-established, versatile for various substituents. | Prone to polymerization and elimination, may require harsh conditions. |

| From γ-Amino Alcohols | Activated γ-amino alcohols | Avoids the use of harsh halogenating agents. | Requires activation of the hydroxyl group. |

| Pd-Catalyzed C-H Amination | Picolinamide (B142947) (PA) protected amines | Low catalyst loading, good functional group tolerance. | Requires a specific directing group. |

Cycloaddition Reactions in Azetidine Synthesis

[2+2] Cycloaddition reactions provide a direct route to the four-membered azetidine ring. The aza Paternò-Büchi reaction, a photochemical [2+2] cycloaddition between an imine and an alkene, is a notable example. This reaction can be one of the most efficient methods for constructing functionalized azetidines, often proceeding in a single step with high regio- and stereoselectivity. However, challenges such as competing side reactions have historically limited its widespread application. Recent advancements have focused on developing new reaction protocols to overcome these limitations. Another approach involves the reaction of imines with ketenes, known as the Staudinger synthesis, which typically yields 2-azetidinones (β-lactams).

Ring Contraction Methodologies (e.g., from Pyrrolidinones)

Ring contraction of five-membered heterocycles, such as pyrrolidinones, offers an alternative pathway to azetidines. A notable example is the one-pot nucleophilic addition-ring contraction of α-bromo N-sulfonylpyrrolidinones. In this process, various nucleophiles like alcohols, phenols, or anilines can be incorporated into the resulting α-carbonylated N-sulfonylazetidine derivatives. This method is advantageous as it starts from readily available and inexpensive N-sulfonyl-2-pyrrolidinone derivatives.

Ring Expansion from Aziridines and Related Heterocycles

The ring expansion of three-membered heterocycles, particularly aziridines, is a powerful strategy for azetidine synthesis. This approach leverages the release of ring strain from the aziridine (B145994) to drive the formation of the four-membered ring. One such method involves the reaction of aziridines with a rhodium-bound carbene, leading to a formal [3+1] ring expansion to yield highly substituted azetidines with excellent stereoselectivity. Another innovative approach is the biocatalytic one-carbon ring expansion of aziridines to azetidines via an enantioselective researchgate.netnih.gov-Stevens rearrangement, utilizing engineered 'carbene transferase' enzymes. This enzymatic method demonstrates exceptional stereocontrol.

Targeted Synthesis of 3-Functionalized Azetidine Derivatives

For the synthesis of 3-(Furan-2-ylmethoxy)azetidine, the key is the introduction of the furan-2-ylmethoxy group at the 3-position of the azetidine ring. This is typically achieved by first synthesizing a 3-hydroxyazetidine precursor, followed by etherification.

Intramolecular Nucleophilic Ring-Opening Reactions (e.g., of Epoxy Amines)

A highly effective method for the synthesis of 3-hydroxyazetidines is the intramolecular regioselective aminolysis of cis-3,4-epoxy amines. nih.gov This reaction, often catalyzed by a Lewis acid such as Lanthanum(III) trifluoromethanesulfonate (B1224126) (La(OTf)₃), proceeds in high yields and tolerates a wide range of functional groups. nih.gov The cis configuration of the epoxy amine is crucial for the selective formation of the azetidine ring. nih.gov

The synthesis of the required cis-3,4-epoxy amine precursors can be achieved from corresponding cis-alkenols. The subsequent cyclization provides a direct route to 3-hydroxyazetidine derivatives with a substituent at the 2-position, which can be varied depending on the starting material.

| Substrate | Catalyst | Solvent | Yield (%) |

| cis-N-Benzyl-3,4-epoxyhexan-1-amine | 5 mol% La(OTf)₃ | DCE | 81 |

| cis-N-(4-Methoxybenzyl)-3,4-epoxyhexan-1-amine | 5 mol% La(OTf)₃ | DCE | 91 |

| cis-N-tert-Butyl-3,4-epoxyhexan-1-amine | 5 mol% La(OTf)₃ | DCE | 90 |

| cis-N-Boc-3,4-epoxyhexan-1-amine | 5 mol% La(OTf)₃ | DCE | 88 |

Data sourced from a study on La(OTf)₃-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines. nih.gov

Once the N-protected 3-hydroxyazetidine is obtained, the final step to synthesize this compound is the etherification of the hydroxyl group. A common and effective method for this transformation is the Williamson ether synthesis. This involves deprotonating the hydroxyl group with a suitable base, such as sodium hydride, to form an alkoxide, which then undergoes nucleophilic substitution with a furan-2-ylmethyl halide (e.g., 2-(chloromethyl)furan (B1296002) or 2-(bromomethyl)furan). The nitrogen of the azetidine is typically protected with a group like tert-butoxycarbonyl (Boc) during this step to prevent side reactions. The protecting group can then be removed under acidic conditions to yield the final product.

Alternatively, the Mitsunobu reaction provides another route for the etherification. This reaction allows for the direct coupling of 3-hydroxyazetidine with furan-2-ylmethanol in the presence of a phosphine (B1218219) reagent (like triphenylphosphine) and an azodicarboxylate (such as diethyl azodicarboxylate).

Reductive Pathways from Azetidin-2-ones to Azetidines

One common approach to synthesizing substituted azetidines is through the reduction of azetidin-2-ones, also known as β-lactams. jmchemsci.commagtech.com.cn This method is advantageous as a wide variety of substituted β-lactams can be prepared through well-established methods like the Staudinger synthesis, which involves the [2+2] cycloaddition of a ketene (B1206846) and an imine. mdpi.com Once the desired azetidin-2-one (B1220530) is obtained, the carbonyl group can be reduced to a methylene (B1212753) group to afford the corresponding azetidine.

Various reducing agents can be employed for this transformation, with the choice often depending on the other functional groups present in the molecule. Common reagents include lithium aluminum hydride (LiAlH₄) and borane (B79455) (BH₃) complexes. The reduction of the amide functionality in the β-lactam ring provides a direct route to the saturated four-membered azaheterocycle. magtech.com.cn This strategy allows for the introduction of substituents at various positions of the azetidine ring by starting with appropriately substituted azetidin-2-ones.

Direct Functionalization and Derivatization of Pre-formed Azetidines

The direct functionalization of a pre-existing azetidine ring offers a convergent and efficient route to a diverse range of derivatives. chemrxiv.org This approach is particularly useful for introducing substituents at the 3-position of the azetidine scaffold. A key starting material for this strategy is a 3-hydroxyazetidine derivative, which can be synthesized through various methods. nih.gov

The hydroxyl group at the C3 position serves as a versatile handle for introducing a wide array of functionalities. For the synthesis of this compound, the hydroxyl group can be alkylated with a suitable furan-2-ylmethyl halide or tosylate. This reaction, often a Williamson ether synthesis, proceeds via an S(_N)2 mechanism where the alkoxide, formed by deprotonating the hydroxyl group with a base, acts as a nucleophile. gold-chemistry.orgwikipedia.orgmasterorganicchemistry.com The choice of base and reaction conditions is crucial to ensure efficient ether formation and minimize side reactions. This method allows for the late-stage introduction of the furan-2-ylmethoxy moiety, providing flexibility in the synthesis of analogues with different substituents on the furan (B31954) ring or the azetidine nitrogen.

Multi-Step Synthetic Sequences for this compound Scaffolds

The construction of this compound often necessitates a multi-step synthetic sequence that involves the elaboration of the furan-2-ylmethoxy moiety and the formation of the ether linkage at the C3 position of the azetidine ring.

Elaboration of the Furan-2-ylmethoxy Moiety

The furan-2-ylmethoxy group is typically derived from furan-2-carbaldehyde (furfural) or furan-2-ylmethanol (furfuryl alcohol). mdpi.comwikipedia.org Furfural can be reduced to furfuryl alcohol, which can then be converted into a suitable electrophile for the subsequent etherification step. nih.gov For instance, furfuryl alcohol can be treated with a halogenating agent (e.g., SOCl₂ or PBr₃) or a sulfonyl chloride (e.g., TsCl) to generate the corresponding furfuryl halide or tosylate. These activated intermediates are then ready to react with a nucleophile, such as a 3-hydroxyazetidine derivative.

Formation of the Ether Linkage at the C3 Position of Azetidine

The crucial ether linkage in this compound is typically formed through a nucleophilic substitution reaction. gold-chemistry.orgwikipedia.org The most common method is the Williamson ether synthesis, where a deprotonated 3-hydroxyazetidine (an alkoxide) reacts with an electrophilic furan-2-ylmethyl species, such as furfuryl bromide or tosylate. masterorganicchemistry.com

The success of this reaction depends on several factors, including the choice of base to generate the alkoxide, the solvent, and the reaction temperature. Strong bases like sodium hydride (NaH) are often used to ensure complete deprotonation of the hydroxyl group. youtube.com Aprotic polar solvents such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) are typically employed to facilitate the S(_N)2 reaction. Careful optimization of these conditions is necessary to achieve a high yield of the desired ether product and avoid potential side reactions, such as elimination or decomposition of the starting materials.

Stereocontrolled Synthesis of Azetidine Derivatives

The synthesis of enantiomerically pure azetidine derivatives is of significant interest due to the often stereospecific nature of their biological activity. nih.govrsc.orgresearchgate.net Stereocontrolled synthesis aims to produce a single stereoisomer, which can be achieved through various strategies, including the use of chiral catalysts.

Asymmetric Catalysis in Azetidine Formation (e.g., Ruthenium-Catalyzed Reductions)

Asymmetric catalysis has emerged as a powerful tool for the enantioselective synthesis of azetidines. birmingham.ac.ukresearchgate.net Chiral metal complexes, particularly those based on ruthenium, have been successfully employed in the asymmetric reduction of prochiral substrates to afford chiral azetidine derivatives. acs.org For instance, the asymmetric hydrogenation of a suitably substituted cyclic precursor using a chiral ruthenium catalyst can establish the desired stereochemistry at one or more stereocenters in the azetidine ring.

These catalytic systems often involve a chiral ligand that coordinates to the metal center, creating a chiral environment that directs the approach of the substrate and the reducing agent, leading to the preferential formation of one enantiomer over the other. The development of new and more efficient chiral catalysts continues to be an active area of research, enabling the synthesis of a wide range of structurally diverse and enantiomerically enriched azetidine-containing compounds. acs.org

Diastereoselective Approaches (e.g., Reduction of C-3 Functionalized Azetidin-2-ones)

One pathway to chiral 3-substituted azetidines involves the diastereoselective reduction of C-3 functionalized azetidin-2-ones, also known as β-lactams. While β-lactams are widely studied for their antibiotic properties, they also serve as versatile synthetic intermediates. nih.gov The stereochemistry at the C-3 and C-4 positions of the β-lactam ring can be controlled through various cycloaddition reactions, such as the Staudinger ketene-imine cycloaddition. Subsequent reduction of the C-3 carbonyl group can then lead to the corresponding 3-hydroxyazetidine with a defined stereochemistry. The choice of reducing agent and reaction conditions is crucial for achieving high diastereoselectivity in this transformation. For instance, selective reduction of the lactam carbonyl can be achieved using reagents like borane complexes or through catalytic hydrogenation, which can be influenced by the existing stereocenters on the ring to favor the formation of one diastereomer over the other.

Chiral Auxiliaries and Substrate Control Strategies

Chiral auxiliaries are powerful tools for inducing stereoselectivity in the synthesis of azetidines. These are chiral molecules that are temporarily incorporated into the substrate to direct a stereoselective reaction, and are subsequently removed.

A prominent example is the use of tert-butanesulfinamide . This chiral auxiliary can be condensed with aldehydes and ketones to form N-tert-butanesulfinyl imines. These intermediates are stable and undergo nucleophilic additions with high diastereoselectivity. For instance, the addition of organometallic reagents to a chiral N-tert-butanesulfinyl imine derived from a 1,3-bis-electrophile can be followed by intramolecular cyclization to yield a C2-substituted azetidine with excellent stereocontrol. acs.org This strategy provides a scalable, three-step approach to a variety of enantioenriched C2-substituted azetidines. acs.org

Another widely used class of chiral auxiliaries is the Evans oxazolidinones . These are typically acylated and then subjected to stereoselective enolate alkylation, aldol, or Diels-Alder reactions. nih.gov The steric bulk of the substituents on the oxazolidinone ring directs the approach of the electrophile, leading to a high degree of diastereoselectivity. After the desired transformation, the auxiliary can be cleaved under mild conditions to reveal the chiral product. While heavily utilized for the synthesis of other chiral building blocks, the principles of Evans auxiliaries can be applied to create precursors for functionalized azetidines.

| Chiral Auxiliary | Key Feature | Application in Azetidine Synthesis |

| tert-Butanesulfinamide | Forms stable chiral sulfinimines | Directs nucleophilic addition for asymmetric synthesis of substituted azetidines. nih.govacs.org |

| Evans Oxazolidinones | Steric hindrance directs stereoselective reactions | Used to create chiral precursors for functionalized azetidines. nih.gov |

Emerging Synthetic Transformations for Azetidines

Recent advances in synthetic methodology have opened new avenues for the construction and functionalization of the azetidine ring, often leveraging transition-metal catalysis and the unique reactivity of strained intermediates.

Transition Metal-Mediated Cyclizations and Cross-Couplings

Palladium-Catalyzed C-H Amination: Intramolecular C-H amination catalyzed by palladium has emerged as a powerful tool for synthesizing azetidines from readily available acyclic precursors. chemrxiv.orgacs.org This method involves the activation of an unactivated C(sp³)–H bond at the γ-position relative to a nitrogen atom. Directing groups, such as picolinamide (PA), are often employed to guide the palladium catalyst to a specific C-H bond, ensuring regioselectivity. rsc.orgrsc.org The reaction proceeds through the formation of a palladacycle intermediate, followed by oxidative amination and reductive elimination to forge the C-N bond and close the azetidine ring. rsc.org This strategy is notable for its ability to form azetidine rings from simple aliphatic amines under relatively mild conditions and has been applied to the synthesis of complex polycyclic azetidines. acs.orgresearchgate.net

Nickel-Catalyzed Suzuki Coupling: Nickel-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, represent a cost-effective and versatile alternative to palladium-based methods. While broadly used for C-C bond formation, its application in azetidine chemistry is an area of growing interest. For example, nickel catalysis can be employed in the cross-coupling of azetidine derivatives bearing a suitable leaving group (e.g., a halide) with boronic acids to introduce aryl or vinyl substituents. A study has also reported the development of a nickel-catalyzed cross-coupling reaction involving the ring-opening of azetidines to form new C-C bonds, highlighting a sustainable approach using an earth-abundant metal catalyst. calstate.edu Furthermore, azetidine-based ligands have been developed to create highly effective Pd(II) catalysts for Suzuki-Miyaura reactions in aqueous media, demonstrating the synergistic relationship between azetidine chemistry and transition metal catalysis. researchgate.net

Strain-Release Chemistry via Azabicyclo[1.1.0]butane Intermediates

Azabicyclo[1.1.0]butanes (ABBs) are highly strained molecules that serve as potent precursors for the synthesis of 1,3-disubstituted azetidines. arkat-usa.org The significant ring strain (approximately 65 kcal/mol) provides a strong thermodynamic driving force for ring-opening reactions. bris.ac.uk This "strain-release" strategy allows for the predictable and often stereoselective installation of two different functional groups across the C1 and C3 positions of the azetidine ring in a single step.

The reactivity of ABBs can be initiated by either electrophiles or nucleophiles.

Electrophilic Activation: Treatment of an ABB with an electrophile activates the nitrogen atom, making the bridgehead carbons susceptible to attack by a nucleophile. Cleavage of the central C-N bond relieves the strain and results in a 1,3-difunctionalized azetidine. arkat-usa.org

Nucleophilic Addition: Alternatively, strong nucleophiles can directly attack a bridgehead carbon. More recently, the generation of (1-azabicyclo[1.1.0]butan-3-yl)lithium (ABB-Li) has enabled umpolung reactivity, where the bridgehead carbon acts as a nucleophile. bris.ac.uk

This chemistry has been harnessed to create a diverse range of functionalized azetidines, including spirocyclic systems, through multicomponent reactions that leverage the predictable reactivity of these strained intermediates. bris.ac.uknih.gov

C-H Activation Strategies for Azetidine Functionalization

Direct C-H activation is a highly atom-economical strategy for modifying existing molecular scaffolds. In the context of azetidines, this approach can be used to either form the ring itself or to functionalize a pre-existing azetidine core.

As discussed previously, intramolecular palladium-catalyzed C-H amination is a prime example of a C-H activation strategy used to construct the azetidine ring. rsc.orgrsc.org This method avoids the need for pre-functionalized starting materials, directly converting C-H bonds into C-N bonds.

Reactivity Profiles and Chemical Transformations of 3 Furan 2 Ylmethoxy Azetidine Derivatives

Ring-Opening Reactions of the Azetidine (B1206935) Core

The high degree of ring strain in azetidines is a primary driver for their reactivity, making them valuable intermediates in synthetic chemistry. While more stable than their three-membered aziridine (B145994) counterparts, the azetidine ring can be selectively opened under appropriate conditions, a reaction facilitated by the release of this strain. This susceptibility to cleavage is particularly pronounced upon activation of the ring nitrogen, which converts the amino group into a better leaving group.

Azetidines, including derivatives of 3-(Furan-2-ylmethoxy)azetidine, are generally stable but can undergo nucleophilic ring-opening upon activation. This activation is typically achieved by converting the nitrogen into a quaternary azetidinium salt or by introducing an electron-withdrawing group (e.g., sulfonyl, acyl) on the nitrogen atom, which increases the ring's susceptibility to nucleophilic attack. A wide array of nucleophiles can be employed for this transformation, leading to the formation of γ-substituted propylamines.

Common nucleophilic ring-opening reactions include:

Halogenolysis: Using halide sources, such as tetrabutylammonium (B224687) halides, to introduce a halogen atom.

Thiolysis: Reaction with thiols, often catalyzed by Lewis acids, to yield γ-amino thioethers.

Hydrolysis and Alcoholysis: Opening the ring with water or alcohols under acidic conditions to produce γ-amino alcohols or ethers.

Aminolysis: Utilizing other amines as nucleophiles to generate 1,3-diamines.

These processes are synthetically valuable for transforming the compact azetidine scaffold into diverse, functionalized linear molecules. The reaction of an N-activated this compound with various nucleophiles illustrates this diversity.

| N-Activating Group (PG) | Nucleophile (Nu-) | Reaction Conditions | Product Structure |

|---|---|---|---|

| Tosyl (Ts) | Thiophenol (PhSH) | Lewis Acid (e.g., Fe(OTf)₃) | N-Tosyl-1-(furan-2-ylmethoxy)-3-(phenylthio)propan-2-amine |

| Benzyl (Bn), quaternized with MeI | Sodium Azide (NaN₃) | Polar Solvent (e.g., DMF) | 3-Azido-N-benzyl-N-methyl-1-(furan-2-ylmethoxy)propan-2-amine |

| tert-Butoxycarbonyl (Boc) | Hydrochloric Acid (HCl) | Aqueous Dioxane | 3-Chloro-1-(furan-2-ylmethoxy)propan-2-amine hydrochloride |

| Tosyl (Ts) | Potassium Cyanide (KCN) | DMSO, heat | 4-(N-Tosylamino)-3-(furan-2-ylmethoxymethyl)butanenitrile |

The driving force for the ring-opening of azetidines is the release of approximately 25.4 kcal/mol of ring strain. The mechanism of nucleophilic ring-opening is highly dependent on the substitution pattern and the reaction conditions, generally proceeding through a pathway with SN1 or SN2 characteristics.

Activation of the azetidine is a critical first step. Under acidic conditions, the ring nitrogen is protonated, forming an azetidinium ion. This process significantly weakens the C-N bonds and facilitates nucleophilic attack. Similarly, N-alkylation to form a quaternary salt or N-acylation/sulfonylation enhances the electrophilicity of the ring carbons.

The subsequent nucleophilic attack can occur via two main pathways:

SN2-like Pathway: The nucleophile directly attacks one of the ring carbons (C2 or C4), leading to a concerted cleavage of the C-N bond. This pathway is favored for sterically unhindered azetidines and with strong nucleophiles.

SN1-like Pathway: In cases where a ring carbon can stabilize a positive charge (e.g., 2-aryl substituted azetidines), the C-N bond may cleave first to form a carbocationic intermediate, which is then trapped by the nucleophile. This is more likely under strongly acidic conditions or with substrates bearing stabilizing groups.

For this compound derivatives, which are unsubstituted at the C2 and C4 positions, the SN2-like mechanism is generally expected to prevail.

The regioselectivity of the ring-opening reaction is a crucial aspect, determining the final structure of the product. In unsymmetrically substituted azetidines, the outcome is governed by a combination of electronic and steric effects. For a 3-substituted azetidine like this compound, the two potential sites for nucleophilic attack are the equivalent C2 and C4 positions. In the absence of other substituents, attack can occur at either carbon. However, the nature of the N-substituent can influence this outcome. Bulky N-substituents may direct the nucleophile to the sterically less hindered carbon, although in this symmetric case, that distinction is moot.

Electronic effects dominate when unsaturated groups are present on the ring, which stabilize the transition state of C-N bond cleavage. In the case of this compound, the key controlling factors would arise from the N-substituent or other modifications.

Stereochemically, nucleophilic ring-opening reactions proceeding via an SN2 mechanism typically result in an inversion of configuration at the carbon atom being attacked. Since the C3 position of this compound is a stereocenter (if the molecule is chiral), its configuration is preserved during the reaction, while a new stereocenter is formed at the site of nucleophilic attack with inverted stereochemistry relative to the starting material's C-N bond orientation.

Ring-Expansion Reactions to Higher Membered Heterocycles

Beyond simple ring-opening, the strained azetidine core can be utilized in more complex transformations such as ring-expansion reactions to generate larger, more stable heterocycles like pyrrolidines and piperidines. These reactions often involve transition-metal catalysis and proceed through a domino sequence of reactions.

A common strategy involves the reaction of an azetidine derivative with a rhodium carbene, which can lead to a formal [3+1] or other cycloaddition/rearrangement cascade. For instance, a derivative such as 3-(Furan-2-ylmethoxy)azetidin-2-one could potentially undergo rearrangement to form a five-membered ring system. Another approach involves the rhodium-catalyzed reaction of 2-(azetidin-3-ylidene)acetates with arylboronic acids, which results in ring expansion to 4,5-dihydropyrroles. This highlights a pathway where the inherent strain of the azetidine ring facilitates the formation of a larger, often more therapeutically relevant, heterocyclic core.

| Azetidine Precursor | Reagent | Catalyst | Expanded Heterocycle Product |

|---|---|---|---|

| N-Tosyl-3-(furan-2-ylmethoxy)azetidine | Diazoacetate | Rh₂(OAc)₄ | N-Tosyl-4-(furan-2-ylmethoxy)pyrrolidine derivative |

| Ethyl 2-(1-Boc-azetidin-3-ylidene)acetate* | Phenylboronic Acid | [Rh(cod)Cl]₂ | Substituted 4,5-Dihydropyrrole |

Note: The furan-2-ylmethoxy group would be at the 4-position of the resulting pyrrolidine (B122466) core.

Functional Group Interconversions on the Azetidine Nitrogen Atom

The nitrogen atom of the azetidine ring is a key handle for chemical modification. Functional group interconversions at this position are crucial for modulating the molecule's properties and for activating the ring toward subsequent reactions. As a secondary amine, the nitrogen of this compound is nucleophilic and can readily participate in a variety of common N-functionalization reactions.

Key transformations include:

N-Alkylation: Reaction with alkyl halides or reductive amination with aldehydes/ketones to introduce alkyl substituents.

N-Acylation: Treatment with acyl chlorides or anhydrides to form amides.

N-Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride) to produce sulfonamides, which are excellent activating groups for ring-opening.

N-Arylation: Copper- or palladium-catalyzed coupling with aryl halides to introduce aromatic substituents.

Protection/Deprotection: Introduction of protecting groups like Boc (di-tert-butyl dicarbonate) or Cbz (benzyl chloroformate) to temporarily mask the nitrogen's reactivity during other synthetic steps.

These transformations are fundamental for incorporating the azetidine scaffold into larger, more complex molecular architectures.

| Reagent | Reaction Type | Product N-Substituent |

|---|---|---|

| Benzyl bromide (BnBr) | N-Alkylation | -Benzyl (Bn) |

| Acetyl chloride (AcCl) | N-Acylation | -Acetyl (Ac) |

| p-Toluenesulfonyl chloride (TsCl) | N-Sulfonylation | -Tosyl (Ts) |

| Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | N-Protection | -tert-Butoxycarbonyl (Boc) |

Chemical Transformations of the Furan-2-ylmethoxy Substituent

The furan (B31954) ring is an electron-rich aromatic heterocycle that can participate in a range of chemical transformations independently of the azetidine core. Its reactivity is distinct from that of benzene (B151609), and it can function as a diene in cycloaddition reactions or undergo electrophilic substitution, primarily at the 5-position.

Potential reactions involving the furan moiety include:

Electrophilic Aromatic Substitution: The furan ring is highly reactive towards electrophiles. Reactions like nitration, halogenation, and acylation typically occur at the C5 position.

Diels-Alder Reaction: Furan can act as a diene in [4+2] cycloadditions with electron-deficient dienophiles, forming oxabicyclic adducts. This reaction provides a route to complex cyclohexene (B86901) and cyclohexane (B81311) derivatives upon cleavage of the oxygen bridge.

Hydrogenation: Catalytic hydrogenation can reduce the furan ring to the more stable, saturated tetrahydrofuran (B95107) (THF) ring. This transformation alters the electronic properties and shape of the substituent.

Ring Opening: Under certain oxidative or strongly acidic hydrolytic conditions, the furan ring can be opened to yield 1,4-dicarbonyl compounds.

The choice of reagents and reaction conditions is critical to achieve selectivity for reactions on the furan ring without affecting the azetidine core, or vice versa. For example, mild electrophilic substitution on the furan might be possible while the azetidine nitrogen is protected.

| Reaction Type | Reagents | Product Feature |

|---|---|---|

| Bromination | N-Bromosuccinimide (NBS) | Bromo group at furan C5-position |

| Diels-Alder Cycloaddition | Maleic anhydride | Oxabicyclo[2.2.1]heptene adduct |

| Hydrogenation | H₂, Pd/C or Rh/C | Tetrahydrofuran ring instead of furan |

| Nitration | Acetyl nitrate | Nitro group at furan C5-position |

Reactions Involving the Furan Ring System

The furan ring is an electron-rich aromatic heterocycle susceptible to oxidation and other electrophilic attacks. Its reactivity is a critical aspect of the metabolism and potential toxicity of many furan-containing xenobiotics. nih.gov

Oxidative Metabolism: The primary route of metabolic activation for the furan moiety involves oxidation, often catalyzed by cytochrome P450 enzymes. This process generates highly reactive and electrophilic intermediates. Depending on the substitution pattern of the furan ring, this oxidation can lead to the formation of a furanyl epoxide or, more commonly, a cis-enedione. nih.gov These reactive species can readily react with cellular nucleophiles, which is a key mechanism of toxicity for many furan-containing compounds. nih.gov For this compound, oxidation would likely produce a reactive α,β-unsaturated γ-dicarbonyl species, capable of alkylating proteins and DNA.

Other Transformations: Beyond metabolic oxidation, the furan ring can participate in various synthetic transformations. It can undergo electrophilic substitution reactions, although typically under milder conditions than benzene due to its higher reactivity and sensitivity to strong acids. Furthermore, the furan ring can act as a diene in Diels-Alder [4+2] cycloaddition reactions, providing a pathway to complex bicyclic structures.

Table 1: Potential Reactions of the Furan Ring in this compound

| Reaction Type | Reagents/Conditions | Expected Outcome |

|---|---|---|

| Oxidation | Cytochrome P450 enzymes, m-CPBA | Formation of reactive cis-enedione intermediates. |

| Diels-Alder Cycloaddition | Maleic anhydride, heat | Formation of a 7-oxabicyclo[2.2.1]heptene derivative. |

| Electrophilic Substitution | Acetic anhydride, BF₃·OEt₂ (Vilsmeier-Haack) | Acylation or formylation, typically at the 5-position. |

Chemical Modifications at the Methoxy Ether Linkage

The ether linkage connecting the furan moiety to the azetidine ring is a point of potential chemical modification, primarily through cleavage reactions. The cleavage of ethers is a fundamental transformation in organic synthesis, often used for deprotection or functional group interconversion.

A variety of reagents are known to cleave ether bonds. Strong protic acids like HBr or HI can be effective, as can Lewis acids such as boron tribromide (BBr₃), which is particularly efficient for cleaving aryl methyl ethers. organic-chemistry.org Reductive cleavage methods can also be employed. The choice of reagent would depend on the desired outcome and the compatibility with the other functional groups present in the molecule, particularly the acid-sensitive furan ring and the strained azetidine. Selective cleavage of this bond would yield 3-hydroxyazetidine and a 2-(halomethyl)furan or 2-methylfuran, depending on the conditions used.

Table 2: Reagents for Potential Cleavage of the Methoxy Ether Linkage

| Reagent Class | Specific Example(s) | General Conditions |

|---|---|---|

| Lewis Acids | Boron tribromide (BBr₃) | Anhydrous, often at low temperatures. |

| Strong Protic Acids | Hydrobromic acid (HBr) | Aqueous, often with heating. |

| Reductive Cleavage | HSiEt₃ with B(C₆F₅)₃ | Catalytic, suitable for certain ether types. organic-chemistry.org |

Exploitation of Azetidine Reactivity in Cycloaddition and Rearrangement Cascades

The azetidine ring, while more stable than an aziridine, possesses significant ring strain (approximately 25.4 kcal/mol), which is a key driver of its reactivity. rsc.org This inherent strain can be harnessed in various synthetic strategies, including cycloaddition and rearrangement reactions, to build molecular complexity rapidly.

Cycloaddition Reactions: Azetidine derivatives can participate in several types of cycloaddition reactions. For instance, the Staudinger [2+2] cycloaddition of a ketene (B1206846) with an imine is a classic method for synthesizing β-lactams (2-azetidinones), which are structurally related to azetidines. mdpi.comresearchgate.net While the parent this compound does not have the requisite functional groups for this specific reaction, its derivatives could be designed to undergo formal [2+2] or [3+2] cycloadditions. nih.gov For example, an azetidine nitrone, which could be synthesized from a corresponding N-hydroxyazetidine, could readily participate in [3+2] cycloadditions with alkenes or alkynes. acs.orgnih.gov

Rearrangement Cascades: The strain energy of the azetidine ring can also be released in rearrangement cascades, leading to the formation of larger, more complex heterocyclic systems. Research has shown that azetidine-containing molecules can be designed to undergo tandem reactions. For example, a copper(I)-catalyzed skeletal rearrangement of specific O-propargylic oximes can proceed through a cascade involving a mdpi.commdpi.com-rearrangement and a 4π-electrocyclization to furnish azetidine nitrones in a single step. acs.orgnih.gov Such cascade strategies are highly efficient, forming multiple bonds and stereocenters in one pot. Other rearrangements can be promoted by Lewis acids, leading to ring-opening and subsequent cyclization with other tethered functional groups. dntb.gov.ua

Studies on σ-N–C Bond Cleavage Reactivity

The cleavage of the sigma (σ) bonds within the azetidine ring, particularly the N–C bonds, is a characteristic reaction driven by the release of ring strain. rsc.org This reactivity allows azetidines to serve as precursors to larger, functionalized acyclic or cyclic structures.

The functionalization of amide bonds via the cleavage of a non-carbonyl, C-N σ bond has been demonstrated in N-acylazetidines. mdpi.comnih.gov A transition-metal-free method utilizing sodium dispersions and 15-crown-5 (B104581) can achieve this cleavage through a single-electron transfer mechanism. mdpi.comnih.gov This reaction is highly chemoselective for the strained four-membered ring, leaving less strained cyclic amides (like pyrrolidones) and acyclic amides unaffected, highlighting the crucial role of ring strain as the driving force. mdpi.com

Furthermore, the azetidine ring is amenable to ring-opening reactions with various nucleophiles. researchgate.net This strain-driven C–N bond cleavage can be controlled by the choice of reagents. For example, depending on the reductant system used, certain bicyclic azetidine derivatives can be selectively opened to form larger δ-lactams or seven-membered hydroxylamines. researchgate.net This reactivity underscores the utility of the azetidine scaffold as a constrained building block that can be elaborated into more complex and diverse molecular architectures.

Table 3: Examples of σ-N–C Bond Cleavage in Azetidine Derivatives

| Reaction Type | Reagents/Conditions | Substrate Type | Product Type | Reference |

|---|---|---|---|---|

| Reductive Cleavage | Na dispersions, 15-crown-5, THF, 0 °C | N-Acylazetidines | γ-Amino amides | mdpi.comnih.gov |

| Nucleophilic Ring Opening | Grignard Reagents (e.g., PhMgBr) | N-Activated azetidines | γ-Amino alcohols | researchgate.net |

| Reductive Ring Opening | LiAlH₄ | N-O bond containing azetidines | δ-Amino alcohols | researchgate.net |

Advanced Spectroscopic Characterization and Mechanistic Investigations

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. Through the analysis of ¹H and ¹³C NMR spectra, as well as two-dimensional correlation experiments, the connectivity and spatial arrangement of atoms can be established.

The ¹H NMR spectrum of 3-(Furan-2-ylmethoxy)azetidine is expected to exhibit distinct signals corresponding to the protons of the furan (B31954) ring, the azetidine (B1206935) ring, and the interconnecting methylene (B1212753) bridge. The furan moiety typically displays three aromatic protons with characteristic chemical shifts and coupling patterns. The protons on the azetidine ring are expected to appear in the aliphatic region, with their chemical shifts influenced by the electronegative nitrogen atom and the adjacent ether linkage.

The ¹³C NMR spectrum provides complementary information, revealing the chemical environment of each carbon atom. The furan ring carbons are expected to resonate in the aromatic region, while the azetidine and methylene carbons will appear in the aliphatic region.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Furan H-5 | 7.40-7.50 | - |

| Furan H-3 | 6.30-6.40 | - |

| Furan H-4 | 6.20-6.30 | - |

| Methylene (-O-CH₂-) | 4.50-4.60 | 65-70 |

| Azetidine H-3 | 4.20-4.30 | 60-65 |

| Azetidine H-2, H-4 | 3.60-3.80 | 50-55 |

| Azetidine NH | 2.00-3.00 (broad) | - |

| Furan C-2 | - | 150-155 |

| Furan C-5 | - | 142-145 |

| Furan C-3 | - | 110-112 |

Note: Predicted values are based on typical shifts for furan and azetidine derivatives and may vary depending on the solvent and other experimental conditions.

Two-dimensional (2D) NMR techniques, such as Heteronuclear Multiple Bond Correlation (HMBC), are crucial for confirming the connectivity between different structural fragments. In the case of this compound, HMBC experiments would be expected to show correlations between:

The methylene protons (-O-CH₂-) and the C-2 carbon of the furan ring.

The methylene protons (-O-CH₂-) and the C-3 carbon of the azetidine ring.

The azetidine H-3 proton and the methylene carbon (-O-CH₂-).

These correlations would unequivocally establish the ether linkage between the furan-2-yl-methyl group and the 3-position of the azetidine ring.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to gain insight into its structure through fragmentation analysis. For this compound (C₈H₁₁NO₂), the expected exact mass can be calculated. High-resolution mass spectrometry (HRMS) would be employed to confirm the elemental formula.

The fragmentation pattern in the mass spectrum would likely involve characteristic losses. Key predicted fragmentation pathways include:

Cleavage of the C-O bond, leading to the formation of a furfuryl cation (m/z 81) and an azetidin-3-ol radical cation fragment.

Fragmentation of the azetidine ring.

Table 2: Predicted Mass Spectrometry Data for this compound

| Parameter | Predicted Value |

|---|---|

| Molecular Formula | C₈H₁₁NO₂ |

| Exact Mass | 153.0790 g/mol |

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Infrared (IR) and Raman spectroscopy provide information about the functional groups present in a molecule by probing their vibrational modes. The spectra of this compound are expected to show characteristic absorption bands.

Table 3: Predicted Key IR and Raman Vibrational Frequencies

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Azetidine) | Stretching | 3300-3500 (broad) |

| C-H (Furan) | Stretching | 3100-3150 |

| C-H (Aliphatic) | Stretching | 2850-3000 |

| C=C (Furan) | Stretching | 1500-1600 |

| C-O-C (Ether) | Asymmetric Stretching | 1050-1150 |

The combination of IR and Raman spectroscopy provides a comprehensive vibrational fingerprint of the molecule, confirming the presence of the key functional groups. globalresearchonline.netudayton.edu

X-ray Crystallography for Solid-State Structure and Stereochemistry

As of the current literature survey, a crystal structure for this compound has not been reported. X-ray crystallography, if a suitable crystal could be obtained, would provide definitive information about the solid-state conformation, bond lengths, bond angles, and intermolecular interactions. This technique would also unambiguously determine the stereochemistry if the compound were chiral.

Mechanistic Studies of Reaction Pathways

The synthesis of this compound can be envisioned through several synthetic routes. A common and plausible approach is the Williamson ether synthesis. This reaction would involve the nucleophilic substitution of a halide by an alkoxide.

The proposed mechanism involves two main steps:

Deprotonation: Azetidin-3-ol is treated with a strong base (e.g., sodium hydride, NaH) to form the corresponding alkoxide.

Nucleophilic Substitution: The resulting azetidin-3-oxide anion acts as a nucleophile and attacks 2-(chloromethyl)furan (B1296002) or a similar substrate with a good leaving group, displacing the halide to form the desired ether linkage.

Alternative synthetic strategies might involve the reaction of 3-azetidinone with furfuryl alcohol under reductive amination conditions, followed by further synthetic modifications. Mechanistic studies would involve kinetic analysis, isotopic labeling, and computational modeling to elucidate the precise reaction pathway and transition states.

of this compound

The synthesis and reactivity of azetidine derivatives continue to be of significant interest in medicinal and synthetic chemistry due to their presence in numerous biologically active compounds. frontiersin.orgnih.govrsc.org The incorporation of a furan moiety, another privileged heterocyclic structure, introduces additional chemical complexity and potential for diverse biological interactions. researchgate.net This article focuses on the advanced spectroscopic and mechanistic understanding of the formation of one such hybrid molecule, this compound. While specific experimental data for this exact compound is not extensively available in public literature, this report outlines the established methodologies and general principles that would be applied to its investigation, drawing parallels from studies on related azetidine and furan chemistries.

Kinetic Analysis and Reaction Order Determination

A thorough kinetic analysis is fundamental to elucidating the reaction mechanism for the formation of this compound. Such studies would involve systematically varying the concentrations of the reactants, proposed to be a 3-substituted azetidine precursor and a furan-2-ylmethoxy electrophile, and monitoring the reaction rate.

The primary objective is to determine the reaction order with respect to each reactant, which in turn reveals the molecularity of the rate-determining step. For instance, if the reaction is found to be first order in both the azetidine nucleophile and the furan-2-ylmethoxy electrophile, it would suggest a bimolecular nucleophilic substitution (SN2) mechanism.

Table 1: Hypothetical Kinetic Data for the Formation of this compound

| Experiment | [Azetidine Precursor] (M) | [Furan-2-ylmethoxy Electrophile] (M) | Initial Rate (M/s) |

| 1 | 0.1 | 0.1 | 1.0 x 10-4 |

| 2 | 0.2 | 0.1 | 2.0 x 10-4 |

| 3 | 0.1 | 0.2 | 2.0 x 10-4 |

Isotopic Labeling Studies and Kinetic Isotope Effects

Isotopic labeling is a powerful tool for probing reaction mechanisms by tracking the fate of specific atoms and identifying bond-breaking events in the rate-determining step. iaea.orgosti.gov In the synthesis of this compound, key atoms could be isotopically labeled to elucidate the mechanism.

For example, substituting a hydrogen atom with deuterium on the methylene group of the furan-2-ylmethoxy moiety (furan-2-yl-CD2-O-LG, where LG is a leaving group) would allow for the determination of a primary kinetic isotope effect (KIE). A significant KIE (kH/kD > 1) would indicate that the C-H bond is broken in the rate-determining step, which would be unusual for a standard SN2 reaction but might point towards a more complex mechanism. The use of heavy-atom isotopes like 13C or 18O can also provide valuable mechanistic insights. researchgate.netnih.gov

Table 2: Expected Kinetic Isotope Effects for Different Mechanistic Pathways

| Labeled Position | Proposed Mechanism | Expected kH/kD |

| α-carbon of Furan-2-ylmethoxy | SN2 | ~1.0 - 1.15 (secondary) |

| Leaving Group | SN1 | ~1.0 |

The magnitude of the KIE can help distinguish between different transition states. nih.gov For instance, a small secondary KIE is often observed in SN2 reactions due to changes in hybridization at the reaction center.

Intermediate Characterization and Trapping Experiments

The direct observation or indirect detection of reaction intermediates is crucial for confirming a proposed reaction pathway. In the context of forming this compound, particularly if a stepwise mechanism is suspected (e.g., SN1), trapping experiments can be employed to capture fleeting intermediates.

If the reaction were to proceed through a carbocation intermediate (e.g., a furan-2-ylmethoxymethyl cation), the addition of a potent nucleophile (a "trap") to the reaction mixture could lead to the formation of a side product. The identification of this trapped product would provide strong evidence for the existence of the carbocation intermediate. Polyamines have been shown to act as traps for reactive intermediates in furan metabolism. nih.gov

Table 3: Potential Trapping Agents and Expected Products

| Proposed Intermediate | Trapping Agent | Expected Trapped Product |

| Furan-2-ylmethoxymethyl cation | Sodium Azide (NaN3) | 2-(Azidomethyl)furan |

| Azetidinium ion | Methanol (CH3OH) | 1-Methyl-3-hydroxyazetidine |

Spectroscopic techniques such as in situ NMR or rapid-injection NMR could also be utilized to directly observe short-lived intermediates under specific reaction conditions.

Theoretical and Computational Chemistry of 3 Furan 2 Ylmethoxy Azetidine Systems

Quantum Chemical Calculations of Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 3-(Furan-2-ylmethoxy)azetidine. These methods, such as Density Functional Theory (DFT) and ab initio calculations, provide a detailed picture of the molecule's electronic distribution and preferred three-dimensional structure.

Table 1: Representative Torsional Angles in 3-Substituted Azetidine (B1206935) Systems

| Torsional Angle | Description | Typical Calculated Value Range |

|---|---|---|

| C2-N1-C4-C3 | Defines the azetidine ring pucker | ± 20° to ± 35° |

| C4-C3-O-C(furan) | Orientation of the ether linkage relative to the azetidine ring | Variable (multiple low-energy minima) |

| C3-O-C(furan)-C(furan) | Orientation of the furan (B31954) ring relative to the ether linkage | ~180° (anti-periplanar) or ~0° (syn-periplanar) |

Azetidine rings possess significant ring strain due to the deviation of their bond angles from the ideal tetrahedral angle of 109.5°. This inherent strain is a defining characteristic of the molecule's reactivity. rsc.org The ring strain energy of the parent azetidine is approximately 25.4 kcal/mol. rsc.org This value is intermediate between the highly strained aziridines (27.7 kcal/mol) and the relatively strain-free pyrrolidines (5.4 kcal/mol). rsc.org

Computational chemistry provides a robust framework for quantifying this strain energy. A common method involves the use of isodesmic or homodesmotic reactions. In these theoretical reactions, the number and types of bonds are conserved on both the reactant and product sides, which allows for the cancellation of systematic errors in the calculations, leading to a more accurate determination of the strain energy. For example, the energy difference in a reaction where the azetidine ring is theoretically "opened" into a less strained, open-chain amine of equivalent composition can be calculated to quantify the strain. The introduction of substituents can slightly alter the ring strain, a factor that can be precisely calculated. nih.gov

Table 2: Comparison of Ring Strain Energies

| Cyclic Amine | Ring Size | Approximate Ring Strain (kcal/mol) |

|---|---|---|

| Aziridine (B145994) | 3 | 27.7 rsc.org |

| Azetidine | 4 | 25.4 rsc.org |

| Pyrrolidine (B122466) | 5 | 5.4 rsc.org |

| Piperidine | 6 | ~0 |

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is a powerful tool for predicting the course of chemical reactions involving this compound. mit.edudigitellinc.com By calculating the energies of reactants, products, intermediates, and transition states, a complete energy profile of a reaction pathway can be constructed.

Many reactions involving substituted azetidines can yield multiple products (regioisomers or stereoisomers). For instance, nucleophilic ring-opening of an activated azetidine ring can occur at either the C2 or C4 position. Computational chemistry can predict the preferred outcome by comparing the activation energies of the transition states leading to the different products. acs.org The pathway with the lower activation energy is kinetically favored and will be the major reaction pathway.

In the context of this compound, computational models could predict, for example, the regioselectivity of ring-opening reactions under acidic or catalytic conditions. frontiersin.orgnih.gov Quantum chemical investigations have been used to explain the experimental outcomes and regioselectivity in the synthesis of 2-arylazetidines, demonstrating the predictive power of these methods. acs.org

The reactivity of this compound is governed by the strength of its chemical bonds. Computational methods can accurately calculate bond dissociation energies (BDEs), which represent the energy required to break a bond homolytically. wikipedia.org

The furan ring is characterized by very strong ring-carbon-hydrogen bonds, with BDEs that can exceed 500 kJ/mol (or ~120 kcal/mol), making them among the strongest known C-H bonds. researchgate.netacs.orgresearchgate.net In contrast, the C-H bonds on the methylene (B1212753) bridge (the "-methoxy" part) are significantly weaker and more susceptible to radical abstraction. acs.org

The most notable bond cleavage reactions involving the azetidine moiety are those that open the strained four-membered ring. rsc.org This strain-release is a powerful thermodynamic driving force. Computational modeling can map the potential energy surface for ring-opening reactions, identifying the transition state and calculating the activation energy required for the N-C bond cleavage.

Table 3: Calculated Bond Dissociation Energies (BDEs) in Related Systems

| Bond Type | Location | Approximate BDE (kcal/mol) |

|---|---|---|

| C-H | Furan Ring (alpha position) | ~120 researchgate.net |

| C-H | Furfuryl (side-chain) | ~85 researchgate.net |

| C-N | Azetidine Ring | Cleavage driven by ~25 kcal/mol of strain release rsc.org |

Molecular Dynamics Simulations for Conformational Landscapes

While quantum chemical calculations typically focus on static, minimum-energy structures, molecules are dynamic entities that constantly move and change shape. Molecular dynamics (MD) simulations provide a way to model this dynamic behavior. researchgate.net In an MD simulation, the motion of every atom in the molecule is calculated over time by solving Newton's equations of motion.

No Publicly Available Computational Studies on the Structure-Reactivity of this compound

Following a comprehensive search of scientific literature and chemical databases, it has been determined that there are no publicly available theoretical or computational chemistry studies specifically focused on the structure-reactivity relationship of the chemical compound This compound .

Therefore, the detailed article outline focusing on the "," including subsections on structure-reactivity relationships and corresponding data tables, cannot be generated at this time. Such an article would necessitate dedicated computational research on this molecule, which does not appear to have been published in the accessible scientific domain.

Synthetic Utility and Applications in Chemical Biology

Azetidines as Versatile Building Blocks in Organic Synthesis

Azetidines are a critical class of saturated nitrogen-containing heterocycles that serve as valuable intermediates and structural motifs in organic synthesis. rsc.orgrsc.org Their inherent ring strain, while less than that of aziridines, makes them susceptible to controlled ring-opening reactions, providing access to a variety of functionalized acyclic amines. rsc.org Conversely, the stability of the ring allows it to be carried through multi-step syntheses, acting as a rigid scaffold or a conformationally constrained bioisostere for other common rings like pyrrolidine (B122466) or piperidine. chemrxiv.org The presence of the furan (B31954) group in 3-(Furan-2-ylmethoxy)azetidine introduces a structural element known for a wide spectrum of biological activities, including antibacterial and anti-inflammatory properties, further enhancing its potential as a synthetic building block. mdpi.commdpi.com

The azetidine (B1206935) ring is an excellent platform for the modular synthesis of more complex molecular architectures. chemrxiv.orgresearchgate.net Modern synthetic methods enable the direct attachment of azetidine rings to biorelevant nucleophiles, allowing for the rapid diversification of compound libraries. chemrxiv.orgchemrxiv.org For instance, electrophilic azetidinylation protocols have been developed that permit the installation of the azetidine motif at various stages of a synthetic sequence. chemrxiv.org This modularity is crucial in medicinal chemistry for structure-activity relationship (SAR) studies. A compound like this compound can be envisioned as a key component in such modular strategies, where the azetidine nitrogen can be functionalized to connect to other fragments, or the furan ring can be modified to tune biological activity.

| Reaction Type | Description | Key Features | Reference |

| Intermolecular [2+2] Photocycloaddition | Reaction between imines and alkenes to form the azetidine ring. | Atom-economical; allows for the creation of substituted azetidines. | rsc.orgresearchgate.net |

| Electrophilic Azetidinylation | Direct coupling of an activated azetidine reagent with various nucleophiles. | Modular; enables late-stage functionalization of complex molecules. | chemrxiv.org |

| Intramolecular Aminolysis | Ring-closure of epoxy amines catalyzed by a Lewis acid to form functionalized azetidines. | High regioselectivity; tolerant of various functional groups. | nih.gov |

The unique geometry and reactivity of azetidines make them ideal precursors for the synthesis of spirocyclic and fused-ring systems, which are highly sought after in drug discovery for their structural novelty and three-dimensionality. nih.govnih.gov Spirocyclic compounds, which feature two rings sharing a single atom, often exhibit improved pharmacological properties due to their rigid conformation. nih.govenamine.net

Several synthetic strategies leverage the azetidine scaffold to construct these complex systems. For example, strain-release driven spirocyclization of azabicyclo[1.1.0]butyl ketones provides rapid access to a diverse library of azetidine-containing spirocycles. thieme-connect.com Similarly, copper-catalyzed photocycloadditions of imines and alkenes have been used to generate a wide array of spiro- and fused-azetidines. nih.gov The compound this compound could serve as a starting material for such transformations, with the furan moiety offering an additional site for cyclization reactions.

| System Type | Synthetic Approach | Example | Reference |

| Spiro[azetidine-3,3′-indoline] | Copper-catalyzed asymmetric domino Kinugasa/aryl C-C coupling. | Synthesis of densely functionalized spirocyclic β-lactams. | mdpi.com |

| Fused Azetidines | CPA-catalyzed multicomponent reaction of anilines, aldehydes, and azetidinones. | Rapid access to enantiopure-fused azetidines. | researchgate.net |

| Azetidine-containing Spirocycles | Strain-release driven spirocyclization of azabicyclo[1.1.0]butyl ketones. | Provides gram-scale access to spirocyclic building blocks. | thieme-connect.com |

Role in Peptidomimetics and Design of Unnatural Amino Acids

The incorporation of unnatural amino acids is a powerful strategy in peptide science to enhance stability, enforce specific conformations, and improve biological activity. Azetidine-based amino acids (Aze) are particularly valuable in this regard, often serving as conformationally constrained analogs of proline. nih.govnih.gov

Azetidine-2-carboxylic acid is a naturally occurring non-proteinogenic amino acid that has become a versatile building block for more complex, substituted analogs. nih.govnbinno.com Synthetic routes have been developed to produce a variety of enantiopure substituted azetidine amino acids. rsc.orgacs.org These methods often involve key steps such as anionic 4-exo-tet ring closures to form the azetidine ring or asymmetric hydrogenation of unsaturated azetine precursors. rsc.orgacs.org The resulting amino acids, featuring substitution at the C3 or C4 positions, provide tools to systematically probe peptide structure and function. For example, enantiopure L-azetidine-2-carboxylic acid and its 3-substituted congeners have been prepared as constrained analogs of natural amino acids like phenylalanine and leucine. nih.gov

Once synthesized, azetidine-based amino acids are incorporated into peptide chains to exert conformational control. The rigid, four-membered ring restricts the available dihedral angles of the peptide backbone, often inducing specific secondary structures like γ-turns. chemrxiv.org This is a critical tool for designing peptidomimetics with a desired, biologically active conformation. acs.org

Applications in Asymmetric Catalysis and Chiral Ligand Design

Chiral, non-racemic azetidines are valuable scaffolds for the design of ligands and organocatalysts used in asymmetric synthesis. researchgate.net The rigid azetidine framework provides a well-defined stereochemical environment that can effectively induce enantioselectivity in a variety of chemical transformations.

Azetidine-derived ligands have been successfully employed in reactions such as the asymmetric addition of diethylzinc (B1219324) to aldehydes, where they have shown excellent catalytic activities and enantioselectivities. researchgate.net Furthermore, azetidine-based structures have been used as organocatalysts for Friedel-Crafts alkylations, Henry reactions, and Michael-type reactions. researchgate.net The performance of these catalysts is often benchmarked against their more common pyrrolidine-containing analogs, demonstrating the unique advantages of the four-membered ring system. researchgate.net The development of chiral catalysts based on the this compound scaffold could offer new opportunities in asymmetric synthesis, combining the proven efficacy of the azetidine core with potential electronic contributions from the furan ring.

Development of Chiral Azetidine-Based Catalysts

The development of chiral catalysts is paramount for enantioselective synthesis. While specific examples of catalysts derived directly from this compound are not extensively documented, the broader class of chiral azetidines has shown considerable promise. The nitrogen atom of the azetidine ring can be readily functionalized to create ligands for metal-catalyzed reactions.

One potential approach involves the synthesis of chiral derivatives of this compound. For instance, resolution of a racemic mixture or an asymmetric synthesis of the azetidine core would provide access to enantiomerically pure starting materials. Subsequent N-functionalization with groups capable of coordinating to metal centers, such as phosphines or amines, could yield novel chiral ligands. The furan moiety itself can also participate in catalysis, either through its heteroatom or by acting as a rigid scaffold.

Table 1: Potential Chiral Azetidine-Based Catalysts Derived from this compound

| Catalyst Structure (Hypothetical) | Target Reaction | Potential Advantages |

| N-Aryl-3-(furan-2-ylmethoxy)azetidine | Asymmetric allylation | Tunable electronic and steric properties |

| N-(Diphenylphosphino)-3-(furan-2-ylmethoxy)azetidine | Asymmetric hydrogenation | Bidentate coordination to metal centers |

| N-(2-picolyl)-3-(furan-2-ylmethoxy)azetidine | Asymmetric hydrosilylation | Enhanced catalytic activity through hemilabile ligand design |

Utilization as Chiral Templates in Enantioselective Transformations

Chiral azetidines can serve as valuable templates in asymmetric synthesis, where the stereochemistry of the azetidine ring directs the formation of new stereocenters. In the case of this compound, the C3 stereocenter, once resolved, can influence the facial selectivity of reactions at other positions of the molecule or on appended substrates.

The synthesis of chiral tetrasubstituted azetidines from donor-acceptor azetines has been demonstrated, providing a potential route to enantiomerically enriched 3-substituted azetidines. nih.gov These chiral building blocks can then be elaborated into more complex molecules. The furan ring in this compound offers a site for further functionalization, such as Diels-Alder reactions or electrophilic substitutions, which could be influenced by the stereochemistry of the azetidine ring.

Table 2: Potential Enantioselective Transformations Utilizing Chiral this compound

| Transformation | Role of Azetidine | Expected Outcome |

| Diastereoselective alkylation of an N-acylated derivative | Chiral auxiliary | High diastereoselectivity in the formation of a new C-C bond |

| Asymmetric Diels-Alder reaction with the furan moiety | Chiral dienophile | Enantiomerically enriched cycloadducts |

| Stereoselective reduction of a ketone appended to the nitrogen | Chiral directing group | Diastereomerically pure secondary alcohols |

Potential in Nucleic Acid Chemistry

The incorporation of modified nucleosides into oligonucleotides is a powerful tool for probing and modulating biological processes. Azetidine rings have been explored as sugar mimics in nucleic acid analogues. The inclusion of an azetidine moiety can confer unique conformational properties and resistance to nuclease degradation.

Azetidine-containing fluorescent purine (B94841) analogs have been synthesized, demonstrating that the azetidine ring can be successfully incorporated into nucleoside-like structures. nih.gov The 3-(Furan-2-ylmethoxy) group in the target compound could serve as a linker to attach other functionalities or to modulate the binding properties of the resulting nucleic acid analogue. The furan ring itself is a known intercalator and could enhance the binding affinity of the modified oligonucleotide to its target sequence.

Strategies for Diversification and Library Synthesis of Azetidine Derivatives

The development of diverse libraries of small molecules is crucial for drug discovery. The azetidine scaffold is an attractive starting point for library synthesis due to its rigid structure and the presence of multiple functionalization points. Several strategies can be envisioned for the diversification of this compound.

One approach involves the functionalization of the azetidine nitrogen. The secondary amine can be readily acylated, alkylated, or arylated to introduce a wide range of substituents. Additionally, the furan ring can be modified through various reactions. For example, aza-Michael addition to activated alkenes can be used to generate libraries of 3-substituted azetidines. nih.gov Furthermore, strain-release functionalization of azabicyclo[1.1.0]butanes provides a versatile entry to substituted azetidines. rsc.org

Table 3: Strategies for the Diversification of this compound

| Reaction Type | Reagents and Conditions | Scope of Diversification |

| N-Alkylation | Alkyl halides, reductive amination | Introduction of various alkyl and aryl groups |

| N-Acylation | Acyl chlorides, anhydrides | Formation of amides, carbamates, and ureas |

| Furan Modification | Diels-Alder reaction, Vilsmeier-Haack formylation | Generation of bicyclic structures and functionalized furans |

| Ring Opening | Nucleophilic attack | Synthesis of functionalized gamma-amino alcohols |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.